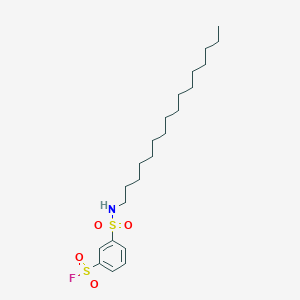
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both sulfonyl and fluorine groups in its structure makes it a valuable compound in synthetic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of sulfuryl fluoride gas or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .
化学反応の分析
Types of Reactions
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
科学的研究の応用
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific chemical properties, such as fluorinated polymers
作用機序
The mechanism by which 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Sulfonyl Chlorides: Similar in structure but with a chlorine atom instead of fluorine.
Sulfonamides: Contain a sulfonyl group bonded to an amine.
Fluorosulfonyl Radicals: Used in the synthesis of sulfonyl fluorides.
Uniqueness
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is unique due to the presence of both a long alkyl chain and a sulfonyl fluoride group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it distinct from other sulfonyl-containing compounds .
特性
CAS番号 |
108045-24-5 |
|---|---|
分子式 |
C22H38FNO4S2 |
分子量 |
463.7 g/mol |
IUPAC名 |
3-(hexadecylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C22H38FNO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-30(27,28)22-18-16-17-21(20-22)29(23,25)26/h16-18,20,24H,2-15,19H2,1H3 |
InChIキー |
VBBIYHGNXKQDEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



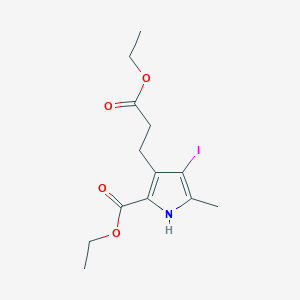
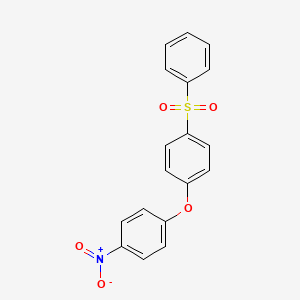
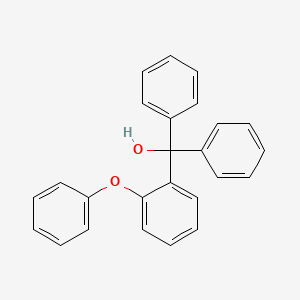
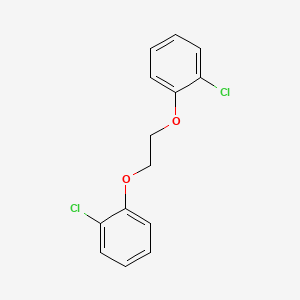

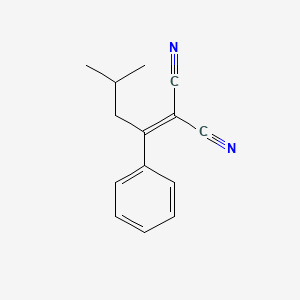
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
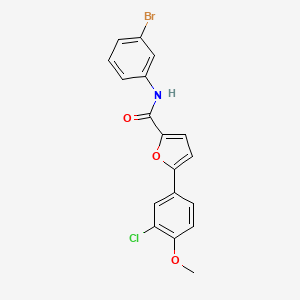


![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
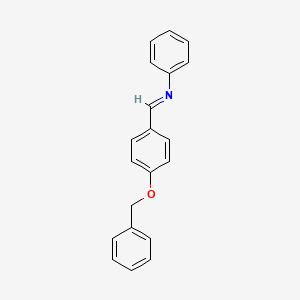
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
